molecular formula C12H19NO3 B1447767 Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1440960-67-7

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1447767
CAS No.: 1440960-67-7
M. Wt: 225.28 g/mol
InChI Key: QAIHVJYVIUKZAR-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1440960-67-7) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique, rigid 2-azaspiro[3.3]heptane scaffold, which provides a three-dimensional structure that accesses novel chemical space complementary to traditional piperidine ring systems . The presence of both a Boc-protected amine and an aldehyde functional group on separate rings allows for selective and sequential derivatization, making it an exceptionally versatile intermediate for constructing diverse compound libraries . The strategic value of this bifunctional scaffold lies in its ability to be selectively manipulated on either the azetidine or the cyclobutane ring. Researchers can employ a variety of synthetic methods, including nucleophilic additions to the aldehyde, Wittig reactions, and N-alkylations after deprotection, to generate a wide array of novel structures . Its synthesis has been demonstrated via efficient and scalable routes, underscoring its practicality for research and development programs . This product is offered with a guaranteed purity of 97% and must be stored in an inert atmosphere at -20°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHVJYVIUKZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Core Construction

A common starting material is tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate can be synthesized or procured commercially and serves as the precursor for further transformations.

  • Activation of the Hydroxy Group:
    The hydroxyl group at the 6-position is converted into a good leaving group, typically a mesylate (methylsulfonyl ester), by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at low temperature (0°C). This step proceeds with high yield (~95%) and provides tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate as a reactive intermediate for substitution reactions.
Step Reagents & Conditions Yield (%) Notes
Hydroxy activation MsCl, TEA, DMAP, DCM, 0°C, 3 h 95 High yield mesylate formation

Introduction of the Formyl Group

The formyl group introduction typically involves nucleophilic substitution or oxidation steps:

  • Nucleophilic Substitution:
    The mesylated intermediate undergoes nucleophilic substitution with reagents that introduce a formyl functionality or a precursor that can be converted to the aldehyde.

  • Oxidation of Hydroxymethyl Intermediate:
    Alternatively, reduction of a keto precursor to a hydroxymethyl intermediate followed by selective oxidation to the aldehyde using mild oxidants such as Dess-Martin periodinane (DMP) is employed.

A representative synthetic sequence is:

  • Reduction of 6-oxo precursor to 6-hydroxymethyl derivative using sodium borohydride (NaBH4) in methanol (yield ~95%).
  • Oxidation of the hydroxymethyl group to formyl using Dess-Martin periodinane (DMP) in dichloromethane (yield ~72%).
Step Reagents & Conditions Yield (%) Notes
Reduction NaBH4, MeOH, RT 95 Converts ketone to hydroxymethyl
Oxidation DMP, DCM, RT 72 Selective oxidation to aldehyde

Esterification and Protection

The tert-butyl ester group is introduced or maintained throughout the synthesis to protect the carboxylic acid functionality. This is typically achieved by:

  • Using tert-butyl dicarbonate (BOC2O) under alkaline conditions to protect the acid group as the tert-butyl ester.
  • This step is performed after key transformations to ensure stability and ease of purification.
Step Reagents & Conditions Yield (%) Notes
Esterification BOC2O, base (e.g., K2CO3), solvent 82 Protects carboxyl group as tert-butyl ester

Representative Synthetic Pathway Summary

Step No. Transformation Reagents/Conditions Yield (%) Key Notes
1 Hydroxy group activation to mesylate MsCl, TEA, DMAP, DCM, 0°C, 3 h 95 High yield, prepares for substitution
2 Reduction of ketone to alcohol NaBH4, MeOH, RT 95 Converts 6-oxo to 6-hydroxymethyl
3 Oxidation of alcohol to aldehyde DMP, DCM, RT 72 Selective oxidation to formyl group
4 Esterification (tert-butyl protection) BOC2O, base, solvent 82 Protects carboxyl group

Reaction Conditions and Purification

  • Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol (MeOH).
  • Bases: Triethylamine (TEA), potassium carbonate (K2CO3), and sodium hydride (NaH) are used to facilitate substitution and protection steps.
  • Purification: Final products are typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to ensure high purity.

Industrial and Scale-up Considerations

  • Scale-up of these syntheses requires optimization of reaction conditions to maintain yields and purity.
  • Safety measures are important due to the use of reactive reagents such as lithium aluminum hydride (LiAlH4) and strong oxidants.
  • The multi-step nature demands efficient isolation of intermediates to avoid accumulation of impurities.
  • Total yields reported for similar spirocyclic tert-butyl esters can reach ~40% over multiple steps, reflecting moderate efficiency but good scalability.

Summary of Research Findings and Analytical Data

  • The synthetic routes to this compound are well-documented with high-yielding steps for key transformations.
  • The use of mesylate intermediates enables versatile substitution reactions.
  • Mild oxidation methods such as DMP provide selective aldehyde formation without overoxidation.
  • The tert-butyl ester group serves as an effective protecting group throughout the synthesis.
  • Reaction yields range from 70% to 95% for individual steps, with overall yields around 40% for the complete multi-step synthesis.
  • Purification by recrystallization and chromatography ensures high-purity final compounds suitable for further chemical derivatization or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

  • Synthesis of Bioactive Compounds :
    Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. Its spirocyclic structure contributes to the unique pharmacological profiles of derived compounds.
  • Antimicrobial Activity :
    Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the azaspiro structure have been linked to enhanced activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Agents :
    Research has highlighted the potential of this compound in formulating neuroprotective agents. Its structural features may facilitate interactions with neurotransmitter receptors, offering avenues for treating neurodegenerative diseases.

Applications in Organic Synthesis

  • Reagents in Chemical Reactions :
    This compound is utilized as a reagent in various organic reactions, including condensation and cyclization processes. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules.
  • Catalytic Processes :
    The compound can act as a catalyst or catalyst precursor in organic transformations, enhancing reaction efficiency and selectivity. This application is particularly relevant in green chemistry, where minimizing waste and maximizing yield are critical.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of novel antimicrobial agents. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Neuroprotective Compound Development

In another research initiative, scientists explored the neuroprotective effects of derivatives synthesized from this compound. The findings indicated significant protective effects on neuronal cells subjected to oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryBuilding block for bioactive compoundsNeuroprotective agents
Antimicrobial ActivityExhibits activity against bacterial strainsNovel antimicrobial agents
Organic SynthesisReagent in chemical reactionsCatalytic processes
Neuroprotective AgentsPotential treatment for neurodegenerative diseasesResearch on oxidative stress protection

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name CAS No. Functional Group Key Applications
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 1440960-67-7 Formyl (-CHO) Aldehyde-mediated coupling (e.g., photoredox catalysis ), drug intermediate
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 1041026-71-4 Ketone (C=O) Reduction to hydroxyl or amine derivatives
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 Hydroxyl (-OH) Etherification, esterification
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 Amine (-NH₂) Amide bond formation, alkylation
Tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate N/A Hydroxyethyl (-CH₂CH₂OH) Prodrug synthesis, solubility enhancement

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) [α]²⁰D (c = 0.1, MeOH) Key Spectral Features (¹H NMR)
6-Formyl Not reported Not reported Aldehyde proton: δ ~9.5–10.0 ppm
6-Oxo 102–104 (Literature) +20.40 Ketone carbonyl: ¹³C δ ~210 ppm
6-Hydroxy 129–131 -144.21 Hydroxyl proton: δ ~1.5–2.0 ppm (broad)
6-Amino 146–148 -7.00 NH₂ protons: δ ~1.2–1.8 ppm (exchangeable)

Drug Discovery Case Studies

  • D3 Receptor Ligands : The 2,6-diazaspiro[3.3]heptane core (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) was functionalized with trifluoromethylpyridine to enhance dopamine receptor selectivity .
  • WDR5-MYC Inhibitors : The 6-oxo derivative served as a key intermediate for sulfonamide-based inhibitors targeting protein-protein interactions .
  • Androgen Receptor Degraders : The 6-hydroxyethyl analog improved solubility and in vivo efficacy in PROTAC molecules .

Biological Activity

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1440960-67-7) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Molecular Formula: C₁₂H₁₉NO₃
Molecular Weight: 225.284 g/mol
Density: 1.1 g/cm³
Boiling Point: 318.7 °C at 760 mmHg
Flash Point: 146.5 °C
LogP: 1.07
Vapor Pressure: 0.0 mmHg at 25°C

These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilicity, which is often associated with biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential pharmacological effects.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various azaspiro compounds for their antimicrobial properties. This compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies have shown that it may protect neuronal cells from oxidative stress-induced apoptosis, possibly through the modulation of antioxidant enzyme activity . This property could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. A common method includes the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with appropriate aldehydes under acidic conditions to yield the desired formyl derivative .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology: Disc diffusion method was employed.
    • Results: Showed significant inhibition zones against tested bacteria, indicating strong antimicrobial properties.
  • Inflammation Model Study
    • Objective: To assess anti-inflammatory effects in vitro.
    • Methodology: Human macrophages were treated with the compound and stimulated with LPS.
    • Results: Reduced levels of TNF-alpha and IL-6 were observed, supporting its potential as an anti-inflammatory agent.
  • Neuroprotection Study
    • Objective: To investigate neuroprotective effects against oxidative stress.
    • Methodology: Neuronal cell lines were exposed to oxidative stressors with and without the compound.
    • Results: Enhanced cell viability and reduced markers of apoptosis were noted in treated cells.

Q & A

Q. What are the common synthetic routes for tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, and how do they compare in terms of yield and scalability?

The synthesis typically involves functionalization of the spiro[3.3]heptane core. A scalable approach includes:

  • Intermediate oxidation : Starting from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8), oxidation with Dess-Martin periodinane or TEMPO/NaClO₂ can yield the aldehyde .
  • Spiro-ring formation : describes bifunctional intermediates like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can undergo reductive amination or Wittig reactions to introduce the formyl group .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : The formyl proton appears as a singlet at δ ~9.6–10.0 ppm in 1^1H NMR, while 13^{13}C NMR shows a carbonyl signal at δ ~190–200 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ calc. for C12_{12}H19_{19}NO3_3: 225.1365) confirms molecular integrity .
  • X-ray crystallography : For crystalline derivatives, SHELX software (via SHELXL refinement) resolves spiro geometry and torsion angles .

Advanced Research Questions

Q. What strategies are employed to address stereochemical challenges in synthesizing enantiopure derivatives of this spiro compound?

Asymmetric synthesis methods include:

  • Chiral auxiliaries : Use of tert-butylsulfinyl groups to induce stereoselectivity during spiro-ring formation (e.g., LiAlH4_4-mediated reductions, as in ) .
  • Catalytic asymmetric hydrogenation : Pd or Ru catalysts for reducing prochiral ketones to alcohols, followed by oxidation to the aldehyde .
  • Resolution techniques : Chiral HPLC or enzymatic resolution of racemic mixtures .

Example : In , tert-butylsulfinyl-directed synthesis achieved >90% enantiomeric excess (ee) for substituted diazaspiro derivatives, validated by optical rotation ([α]D_{D} values) and chiral HPLC .

Q. How does the spiro[3.3]heptane scaffold influence the compound’s physicochemical properties and reactivity?

The spiro architecture confers:

  • Rigidity : Restricted rotation enhances binding selectivity in medicinal chemistry applications (e.g., notes improved pharmacokinetics in tuberculosis drug TBI-223) .
  • Polarity : The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., hydrazine derivatives for heterocycle synthesis) .
  • Metabolic stability : The tert-butyl group shields the carbamate from enzymatic hydrolysis, improving half-life in biological systems .

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

  • Byproduct formation : Over-oxidation of the aldehyde to carboxylic acid. Mitigation: Use mild oxidizing agents (e.g., Swern oxidation) or low-temperature conditions .
  • Low yields in spiro-ring closure : highlights optimized hydroxide-mediated alkylation for azetidine ring formation, achieving 87% yield at 100 g scale .
  • Purification challenges : Chromatography-free isolation via crystallization (e.g., oxalate salt formation, as in ) .

Q. How is computational modeling applied to predict reactivity or optimize synthetic routes for this compound?

  • DFT calculations : Predict transition states for spiro-ring formation or stereochemical outcomes (e.g., B3LYP/6-31G* level for LiAlH4_4-mediated reductions) .
  • Docking studies : Assess interactions with biological targets (e.g., WDR5-MYC inhibitors in ) .
  • Process simulation : Aspen Plus or Symyx tools optimize reaction parameters (e.g., solvent selection, temperature) for scale-up .

Q. What contradictions exist in reported synthetic or analytical data, and how are they resolved?

  • Discrepancies in NMR shifts : Variations in δ values for the formyl proton (e.g., δ 9.8 vs. 10.0 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Resolution: Standardize solvent and temperature .
  • Divergent yields in oxidation steps : reports 96% yield using DIBAL-H, while other methods (e.g., NaBH4_4) show lower efficiency. Resolution: Prefer hydride-specific reducing agents .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement () .
  • Analytical Standards : HRMS calibration with internal standards (e.g., fluorinated analogs) to ensure accuracy .
  • Scalable Synthesis : Hydroxide-facilitated alkylation protocols () .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

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